(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine
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Overview
Description
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine: is a complex organic compound that features both a (Z)-but-2-enedioic acid moiety and a 4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine typically involves multi-step organic reactions. The process may start with the preparation of the (Z)-but-2-enedioic acid component, followed by the synthesis of the isoquinoline derivative. Key steps may include:
Aldol Condensation: To form the (Z)-but-2-enedioic acid moiety.
Hydrogenation: To introduce the trideuteriomethyl group.
Cyclization: To form the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine: can undergo various chemical reactions, including:
Oxidation: To form corresponding ketones or carboxylic acids.
Reduction: To produce alcohols or amines.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine:
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: As a precursor for materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-but-2-enedioic acid derivatives: Compounds with similar acid moieties.
Isoquinoline derivatives: Compounds with similar isoquinoline structures.
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine lies in its combination of structural features, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3; |
InChI Key |
GEOCVSMCLVIOEV-REHQRYIOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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